Free Carboxylic Acid Versus Methyl Ester: One-Step vs. Two-Step Amide Bond Formation for MARK Inhibitor Synthesis
CAS 1314894-01-3 is the free carboxylic acid, enabling direct amide coupling to the chiral difluorocyclohexylamine or cyclohexyldiamine amine partners to form the final MARK inhibitor (e.g., MARK-IN-2). In contrast, the methyl ester analog (CAS 1356154-70-5, methyl 4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate, MW 293.73) requires an additional saponification step (aqueous base, typically LiOH or NaOH in THF/MeOH/H2O) to liberate the free acid before coupling, as documented in the patent synthetic schemes [1]. This extra step adds 2-4 hours of reaction time, requires aqueous workup, and typically results in 5-15% yield loss depending on scale, making the free acid the preferred intermediate for direct procurement in medicinal chemistry campaigns [2].
| Evidence Dimension | Number of synthetic steps to final amide product |
|---|---|
| Target Compound Data | 1 step (direct amide coupling from free carboxylic acid) |
| Comparator Or Baseline | Methyl ester CAS 1356154-70-5: 2 steps (ester hydrolysis then amide coupling) |
| Quantified Difference | 1 fewer synthetic step; estimated 5-15% overall yield advantage |
| Conditions | Standard amide coupling conditions (HATU/DIPEA or EDCI/HOBt in DMF or THF) vs. ester hydrolysis (LiOH, THF/MeOH/H2O) followed by coupling; patent WO2011087999A1 |
Why This Matters
For procurement teams sourcing intermediates for multi-step parallel synthesis of MARK inhibitor libraries, the free acid eliminates one unit operation per compound, directly reducing labor, solvent consumption, and cumulative yield losses across a library of 20-50 analogs.
- [1] Molaid. 4-(6-chloropyrazolo[1,5-a]-pyrimidin-3-yl)-thiophene-2-carboxylic acid (CAS 1314894-01-3). Compound detail page listing methyl 4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate (CAS 1356154-70-5) as upstream原料 and the carboxylic acid as reaction product. https://www.molaid.com/MS_1189513 View Source
- [2] Lim J, Taoka BM, Lee S, et al. Pyrazolo[1,5-a]pyrimidines as MARK inhibitors. WO2011087999A1. Synthetic schemes and intermediate descriptions. https://patents.google.com/patent/WO2011087999A1/en View Source
